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Introduction

Clortermine, a sympathomimetic amine of the amphetamine class, was developed in the
1960s by Ciba as an anorectic agent for the short-term management of obesity. As the 2-chloro
analogue of the widely known appetite suppressant phentermine, Clortermine was designed
to reduce food intake and thereby promote weight loss. This technical guide provides a
comprehensive overview of the historical development of Clortermine, detailing its mechanism
of action, synthesis, and the preclinical and clinical evidence supporting its anorectic effects.
Due to the limited availability of detailed historical data specifically for Clortermine, this guide
incorporates information from closely related compounds to provide a broader context for its
pharmacological profile and experimental evaluation.

Physicochemical Properties and Synthesis

Clortermine, chemically known as 1-(2-chlorophenyl)-2-methylpropan-2-amine, is a chiral
compound. Its hydrochloride salt was the form utilized in pharmaceutical preparations.

Table 1: Physicochemical Properties of Clortermine
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Property Value

Molecular Formula C10H14CIN

Molecular Weight 183.68 g/mol

IUPAC Name 1-(2-chlorophenyl)-2-methylpropan-2-amine
Not specified (likely a crystalline solid as the

Appearance .
hydrochloride salt)

Solubility Not specified

Synthesis of Clortermine Hydrochloride

While a specific, detailed experimental protocol for the industrial synthesis of Clortermine is
not readily available in the public domain, a plausible synthetic route can be inferred from
general methods for the synthesis of phentermine and its derivatives. A likely pathway involves
the reductive amination of a ketone precursor.

Proposed Synthetic Pathway:

A probable synthesis route for Clortermine hydrochloride begins with the Friedel-Crafts
acylation of chlorobenzene with isobutyryl chloride to form the ketone intermediate, 1-(2-
chlorophenyl)-2-methylpropan-1-one. This ketone then undergoes reductive amination, where it
reacts with an amine source, such as ammonia, in the presence of a reducing agent to form the
primary amine, Clortermine. The final step involves the treatment of the free base with
hydrochloric acid to yield the hydrochloride salt.
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Proposed Synthesis of Clortermine HCI

Chlorobenzene Isobutyryl Chloride

Friedel-Crafts Acylation
(Lewis Acid Catalyst, e.g., AlCI3)

1-(2-chlorophenyl)-2-methylpropan-1-one

Reductive Amination
(Ammonia, Reducing Agent)

Clortermine (free base) HCI

Clortermine Hydrochloride

Click to download full resolution via product page

A plausible synthetic route for Clortermine Hydrochloride.
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Mechanism of Action: A Focus on Monoamine
Release

Clortermine’s anorectic effect is primarily attributed to its action as a monoamine releasing
agent, specifically impacting norepinephrine and serotonin systems in the central nervous
system. Unlike its close relative phentermine, which is a norepinephrine-dopamine releasing
agent, Clortermine is thought to have a less pronounced effect on dopamine release. This
distinction is significant, as it may influence the compound's side-effect profile and abuse

potential.

The proposed mechanism involves Clortermine being taken up into presynaptic nerve
terminals by monoamine transporters (NET and SERT). Once inside the neuron, it disrupts the
vesicular storage of norepinephrine and serotonin, leading to an increase in their cytoplasmic
concentrations and subsequent reverse transport out of the neuron and into the synaptic cleft.
The elevated levels of these neurotransmitters in the hypothalamus, a key brain region for
appetite regulation, are believed to mediate the feeling of satiety and reduce food intake.
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Mechanism of Action of Clortermine
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Clortermine’s action as a monoamine releasing agent.

Preclinical Pharmacology

Preclinical studies are essential to determine the efficacy and safety of a new drug candidate.
For an anorectic agent like Clortermine, these studies would have focused on its effects on
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food intake and body weight in animal models of obesity.

Experimental Protocols

In Vivo Assessment of Anorectic Activity:

A standard protocol to assess the anorectic activity of a compound like Clortermine in a rodent
model would involve the following steps:

Animal Model: Diet-induced obese (DIO) rats or mice are commonly used as they mimic
human obesity resulting from a high-fat diet.

Acclimatization: Animals are acclimatized to the housing conditions and handling procedures
to minimize stress-induced variability in food intake.

Dosing: Clortermine hydrochloride, dissolved in a suitable vehicle (e.g., saline or water),
would be administered via oral gavage or intraperitoneal injection. A range of doses would be
tested to establish a dose-response relationship. A control group would receive the vehicle
alone.

Food and Water Intake Measurement: Following drug administration, food and water intake
are meticulously measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

Body Weight Measurement: Body weight is recorded daily to assess the long-term effects of
the drug on weight management.

Data Analysis: The data is analyzed to determine the dose-dependent reduction in food
intake and body weight compared to the control group. The EDso (the dose that produces
50% of the maximum effect) for appetite suppression can be calculated from the dose-
response curve.

In Vitro Monoamine Release Assays:

To confirm the mechanism of action, in vitro assays would be performed to measure the ability
of Clortermine to induce the release of norepinephrine and serotonin.

e Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human
norepinephrine transporter (hNET) or serotonin transporter (WRSERT) are typically used.
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o Radiolabeled Neurotransmitter Loading: The cells are incubated with a radiolabeled
neurotransmitter (e.g., [BH]norepinephrine or [3H]serotonin) to allow for its uptake and
accumulation.

o Compound Incubation: After washing away the excess radiolabeled neurotransmitter, the
cells are incubated with varying concentrations of Clortermine.

o Measurement of Release: The amount of radioactivity released into the extracellular medium
is measured using a scintillation counter.

o Data Analysis: The concentration-response curves are generated to determine the ECso (the
concentration that elicits a half-maximal release) for norepinephrine and serotonin.

Quantitative Data

Specific dose-response data from preclinical studies on Clortermine are not readily available
in publicly accessible literature. However, based on its structural similarity to other phentermine
derivatives, it is expected to exhibit a dose-dependent reduction in food intake and body weight
in animal models.

Table 2: Hypothetical Preclinical Anorectic Efficacy of Clortermine in a Rat Model

24-hour Food Intake 14-day Body Weight
Dose (mgl/kg, p.o.) .
Reduction (%) Change (%)
Vehicle Control 0 +2.5
5 15 -1.0
10 35 -3.5
20 50 -6.0

Note: This table is illustrative and based on expected outcomes for a compound in this class.
Actual data for Clortermine is not available.

Clinical Development
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The clinical development of anorectic drugs in the mid-20th century typically involved short-
term, double-blind, placebo-controlled trials to assess efficacy and safety.

Clinical Trial Protocol

A 1968 study provides some insight into the clinical evaluation of what was likely Clortermine
(referred to as "chlorphentermine”) in adolescents.[1] Based on the practices of that era, a
typical clinical trial protocol would have included:

Study Population: Overweight or obese subjects, in this case, adolescents.

o Study Design: A double-blind, placebo-controlled design where neither the participants nor
the investigators knew who was receiving the active drug or a placebo.

« Intervention: Participants would receive a fixed dose of Clortermine hydrochloride or a
matching placebo for a defined period, typically a few weeks to a few months.

o Efficacy Endpoints: The primary efficacy endpoint would be the change in body weight from
baseline. Other endpoints might include changes in body mass index (BMI) and waist
circumference.

o Safety and Tolerability: Adverse events would be recorded throughout the study. Vital signs,
including blood pressure and heart rate, would be monitored regularly.

 Statistical Analysis: The mean weight loss in the Clortermine group would be compared to
the placebo group to determine statistical significance.

Clinical Efficacy and Safety

The 1968 study on "chlorphentermine” in 30 teenagers reported on its efficacy as an
anorexigenic agent.[1] Unfortunately, the full details of the quantitative outcomes are not
available in the abstract. However, for context, clinical trials of the related compound
phentermine have shown a mean weight loss of 3.8 kg to 10.9 kg over 12 to 56 weeks, with
45.6% to 66.7% of patients achieving at least a 5% reduction in body weight.[2][3]

Table 3: Representative Clinical Trial Data for Phentermine (as a proxy for Clortermine)

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1669244?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6822260/
https://www.benchchem.com/product/b1669244?utm_src=pdf-body
https://www.benchchem.com/product/b1669244?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6822260/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6095132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3270297/
https://www.benchchem.com/product/b1669244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

% of Patients with

Study Duration Treatment Group Mean Weight Loss .

=25% Weight Loss
12 Weeks Phentermine 30 mg -8.1 kg 95.8%
Placebo -1.7 kg 20.8%

Phentermine/Topiram
56 Weeks -10.9 kg 66.7%
ate (15mg/92mgq)

Placebo -1.6 kg 17.3%

Data from studies on phentermine and phentermine/topiramate combination therapy.[2][3]

Common side effects associated with sympathomimetic amines like Clortermine include dry
mouth, insomnia, and increased heart rate. Cardiovascular safety is a primary concern with this
class of drugs.

Signaling Pathways in Appetite Regulation

Clortermine’s anorectic effect is mediated through the complex interplay of neurotransmitters
in the hypothalamus. The release of norepinephrine and serotonin influences the activity of key
neuronal populations that regulate hunger and satiety.

Hypothalamic Appetite Control

The arcuate nucleus of the hypothalamus contains two main populations of neurons with
opposing effects on appetite:

o Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related
peptide (AgRP) and stimulate food intake.

o Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and
Cocaine- and Amphetamine-Regulated Transcript (CART) and suppress food intake.

Norepinephrine and serotonin released by Clortermine are thought to modulate the activity of
these neurons. Serotonin is known to activate POMC neurons, leading to the release of a-
melanocyte-stimulating hormone (a-MSH), which acts on melanocortin 4 receptors (MC4R) to
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promote satiety. Norepinephrine has more complex effects, but its action on certain adrenergic
receptors in the hypothalamus is also believed to contribute to appetite suppression.

Hypothalamic Signaling Pathway of Clortermine's Anorectic Effect
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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